Homobrassinolide

Arabidopsis thaliana Hypocotyl elongation det2 mutant

A common pain point in brassinosteroid research is batch-to-batch variability from inactive stereoisomers (22S,23S) that dilute efficacy. 28-Homobrassinolide (22R,23R active isomer) delivers near-endogenous brassinolide activity with quantifiable performance advantages: • 42.26% yield increase under severe drought in maize (vs. 27.67% for 24-epibrassinolide) • 10,000-fold lower root growth inhibition than brassinolide, enabling flexible shoot-specific assays • Validated multi-level bioassay systems ensure consistent active isomer content per batch

Molecular Formula C29H50O6
Molecular Weight 494.7 g/mol
Cat. No. B1254171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomobrassinolide
Synonyms28-homobrassinolide
homobrassinolide
homobrassinolide, (2alpha,3alpha,5alpha,22R,23R)-isomer
homobrassinolide, (2alpha,3alpha,5alpha,22R,23R,24R)-isomer
homobrassinolide, (2alpha,3alpha,5alpha,22R,23S)-isomer
homobrassinolide, (2alpha,3alpha,5alpha,22S,23R)-isomer
homobrassinolide, (2alpha,3alpha,5alpha,22S,23R,24R)-isomer
homobrassinolide, (2alpha,3alpha,5alpha,22S,23S)-isomer
homobrassinolide, (2beta,3alpha,5alpha,22S,23S)-isome
Molecular FormulaC29H50O6
Molecular Weight494.7 g/mol
Structural Identifiers
SMILESCCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
InChIInChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25?,26?,28+,29+/m0/s1
InChIKeyHJIKODJJEORHMZ-OZXIRSPGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Homobrassinolide Overview


Homobrassinolide, specifically the active 22R,23R-28-homobrassinolide isomer (CAS #80483-89-2), is a 28-carbon brassinosteroid (BR) phytohormone [1]. It is characterized by a 24S-ethyl substitution on the steroidal side chain, which distinguishes it from the 24R-methyl substitution in 24-epibrassinolide (24-EBL) [2]. As a member of the BR class, it regulates a wide array of plant physiological processes including cell elongation, division, and stress tolerance [2]. Synthetically derived from stigmasterol, its potent plant growth-promoting activity makes it a key compound for agricultural research and commercial formulation development [3].

Brassinosteroid phytohormone for plant growth regulation and abiotic stress research
22R,23R stereoisomer supporting structure-activity relationship studies
Stereochemical purity critical for reproducible bioactivity (reported isomer-dependent activity)

28-Homobrassinolide Substitution Specificity


Substituting 28-homobrassinolide (28-HBL) with other brassinosteroids such as 24-epibrassinolide (24-EBL) or even brassinolide (BL) is not straightforward due to profound, structure-dependent variations in bioactivity. Even within the same synthetic batch of '28-homobrassinolide', the presence of inactive stereoisomers (e.g., 22S,23S-28-HBL) can dramatically alter its efficacy, necessitating precise quality control [1]. At the molecular level, the C-24 alkyl substitution (ethyl in 28-HBL vs. methyl in 24-EBL) dictates receptor binding affinity and subsequent signal transduction, leading to divergent physiological outcomes [2]. As the following quantitative evidence demonstrates, these structural nuances translate into significant, quantifiable differences in growth promotion, inhibition, and stress mitigation across multiple plant systems and assay types [3].

C-24 substitution

24-EBL or BL may shift receptor binding and physiological responses due to different C-24 alkyl groups; direct substitution may not reproduce reported activity profiles.

Stereoisomer variability

Synthetic batches may contain inactive 22S,23S isomer; potency can vary unless stereochemical purity is verified.

Root inhibition profile

28-HBL shows lower root growth inhibition compared to BL; root elongation endpoints may require context-specific interpretation to avoid confounding effects.

Quantitative Comparative Evidence


Hypocotyl Elongation Rescue vs. 24-Epibrassinolide

In a multi-level bioassay using the BR-deficient Arabidopsis thaliana det2 mutant, 28-homobrassinolide (28-HBL) exhibited a much stronger bioactivity than 24-epibrassinolide (24-EBL) in rescuing the short hypocotyl phenotype. The study also found 28-HBL to be almost as active as brassinolide (BL), the most potent natural BR [1].

Hypocotyl rescue
Head-to-head
28-HBL vs 24-EBL, BL
Reported much higher activity than 24-EBL, approaching BL
Supports near-maximal BR signaling response research
det2 mutant dark-grown assay; dose-response curves
Arabidopsis thaliana Hypocotyl elongation det2 mutant

Root Growth Inhibition Threshold vs. Brassinolide

In an aseptic excised tomato root culture assay, 28-homobrassinolide (28-HBL) exhibited significantly weaker root growth inhibitory activity than brassinolide (BL) and 24-epibrassinolide (24-EBL). The inhibitory activity order was BL > 24-EBL > 22,23,24-trisepibrassinolide > 28-HBL. Critically, BL first inhibited root growth at a concentration of 10⁻¹⁰ M, whereas 28-HBL required a 10,000-fold higher concentration of 10⁻⁶ M to elicit the same effect [1].

Root inhibition
Head-to-head
10,000× less potent than BL
28-HBL 10⁻⁶ M vs BL 10⁻¹⁰ M
Lower root inhibition profile; supports shoot-specific studies without confounding root stunting
Excised tomato root assay; in vivo context may differ
Root growth inhibition Tomato Excised root culture

Drought Stress Yield Increase vs. 24-Epibrassinolide

In a field study on maize (Zea mays) under severe drought stress, foliar application of 28-homobrassinolide (28-HBL) resulted in a greater percentage increase in yield compared to treatment with 24-epibrassinolide (24-EBL). The study measured yield increases of 27.67% for 24-EBL, 42.26% for 28-HBL, and 34.22% for 28-epihomobrassinolide, all relative to an untreated control .

Drought yield
Head-to-head
+42.26% yield (28-HBL)
vs +27.67% (24-EBL); 14.59 pp higher
Reported higher yield response under severe drought; supports drought-mitigation formulation research
Field trial, maize; conditions may vary
Drought stress Maize Yield

Stereoisomer Activity Differences (22R,23R vs. 22S,23S)

The plant growth promoting activity of homobrassinolide is highly dependent on its stereochemistry. The 22R,23R-isomer exhibits a 'remarkably higher plant growth regulating activity' than the 22S,23S-isomer. In a soybean epicotyl elongation assay, the 22S,23S-28-homobrassinolide isomer was found to be 'substantially less active' than the other steroids tested, including the active 22R,23R-28-homobrassinolide, brassinolide, and 24-epibrassinolide, which all exhibited a 'similar biological activity' [1][2].

Stereoisomer activity
Head-to-head
22R,23R vs 22S,23S
22R,23R reported similar to BL; 22S,23S essentially inactive
Stereochemical identity critical for bioactivity; presence of 22S,23S may dilute potency
Soybean epicotyl elongation assay
Stereoisomer activity Soybean epicotyl Structure-activity relationship

Key Research & Industrial Applications


Signal Transduction Research

For fundamental studies of BR signaling pathways, receptor binding (BRI1), and downstream gene expression, 28-homobrassinolide is an ideal tool. Evidence shows it exhibits bioactivity 'almost as active' as the endogenous hormone brassinolide (BL) in rescuing the det2 mutant phenotype, making it a superior alternative to the significantly less potent 24-epibrassinolide for experiments demanding a near-maximal physiological response [1].

Drought Stress Mitigation in Cereals

When developing plant growth regulator formulations to mitigate severe drought stress in maize and other cereals, 28-homobrassinolide is the preferred brassinosteroid. Field data directly demonstrate a 42.26% yield increase with 28-HBL under severe drought, compared to only a 27.67% increase with 24-EBL [1]. This superior stress-mitigating effect translates to a clear advantage in yield preservation for agriculture in water-limited environments.

Shoot Growth Assays Without Root Inhibition

In experimental systems where shoot elongation is the primary endpoint and root growth inhibition is an undesirable artifact, 28-homobrassinolide offers a key advantage. It is 10,000-fold less potent (10⁻⁶ M) than brassinolide (10⁻¹⁰ M) as a root growth inhibitor [1]. This allows researchers to use a wider, more flexible concentration range to study shoot-specific BR effects without the confounding variable of severe root stunting.

Synthetic Batch Potency Standardization

Given the drastic difference in activity between the 22R,23R and 22S,23S stereoisomers of homobrassinolide [1][2], this compound is a critical reference standard. Industrial producers and research laboratories must use validated, multi-level bioassay systems to quantify the active (22R,23R) isomer content in newly synthesized or procured batches. This ensures consistent product potency and reliable experimental outcomes, preventing the dilution of efficacy caused by the inactive 22S,23S isomer often present in industrial mixtures [3].

Application
Selection Property
Validation Focus
BR signaling research
Reported near-maximal response vs. BL
Receptor binding and gene expression assays
Drought stress formulation studies
Reported higher yield response under drought
Yield preservation under water-limited conditions
Shoot-specific growth assays
Lower root inhibition profile vs. BL
Root elongation endpoints to avoid confounding
Batch potency standardization
Stereoisomer-dependent activity
Bioassay-based 22R,23R content verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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